2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
Overview
Description
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl-pyridine moiety and a phenoxy-propionic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid typically involves multiple steps, starting with the preparation of the pyridine and phenoxy intermediates. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including halogenation, amination, and trifluoromethylation.
Coupling Reaction: The pyridine intermediate is then coupled with a phenoxy compound using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Final Acidification: The coupled product is then subjected to acidification to obtain the final propionic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenoxy or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl-pyridine moiety can enhance binding affinity and specificity, while the phenoxy-propionic acid group can modulate the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Dimethylamino-6-trifluoromethyl-pyridin-2-yl)-phenoxy]-acetic acid
- 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-butyric acid
Uniqueness
Compared to similar compounds, 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl-pyridine moiety enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-10(16(23)24)25-13-6-4-5-11(7-13)14-8-12(17(18,19)20)9-15(21-14)22(2)3/h4-10H,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWSOLGFMIHLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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